molecular formula C17H20N2O2 B4591255 N-(2,5-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea

N-(2,5-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea

Cat. No.: B4591255
M. Wt: 284.35 g/mol
InChI Key: ZWGOMQLEQDDEMF-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-N’-(2-methoxy-5-methylphenyl)urea is an organic compound belonging to the class of ureas This compound is characterized by the presence of two aromatic rings substituted with methyl and methoxy groups, connected by a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-N’-(2-methoxy-5-methylphenyl)urea typically involves the reaction of 2,5-dimethylaniline with 2-methoxy-5-methylaniline in the presence of a carbonylating agent such as phosgene or triphosgene. The reaction is usually carried out in an inert solvent like dichloromethane or toluene under controlled temperature conditions to ensure the formation of the desired urea compound.

Industrial Production Methods

On an industrial scale, the production of N-(2,5-dimethylphenyl)-N’-(2-methoxy-5-methylphenyl)urea may involve continuous flow processes to enhance efficiency and yield. The use of safer carbonylating agents and optimized reaction conditions are crucial to minimize environmental impact and ensure the safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-N’-(2-methoxy-5-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2,5-dimethylphenyl)-N’-(2-methoxy-5-methylphenyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-N’-(2-methoxy-5-methylphenyl)urea involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, it may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethylphenyl)-N’-(2-methoxyphenyl)urea
  • N-(2,5-dimethylphenyl)-N’-(2-methylphenyl)urea
  • N-(2,5-dimethylphenyl)-N’-(2-methoxy-4-methylphenyl)urea

Uniqueness

N-(2,5-dimethylphenyl)-N’-(2-methoxy-5-methylphenyl)urea is unique due to the specific substitution pattern on its aromatic rings, which can influence its chemical reactivity and biological activity. The presence of both methyl and methoxy groups in specific positions may enhance its stability and interaction with molecular targets compared to similar compounds.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-3-(2-methoxy-5-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-11-5-7-13(3)14(9-11)18-17(20)19-15-10-12(2)6-8-16(15)21-4/h5-10H,1-4H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGOMQLEQDDEMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)NC2=C(C=CC(=C2)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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